molecular formula C16H12ClNO3S3 B2884422 N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide CAS No. 1797965-26-4

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B2884422
CAS No.: 1797965-26-4
M. Wt: 397.91
InChI Key: QFAYLEBCZODILO-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide is a synthetic organic compound with the molecular formula C16H12ClNO3S3 and a molecular weight of 397.91 g/mol. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in medicinal chemistry and material science.

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action for these compounds is likely related to their inhibition of the RORγt receptor . This receptor is involved in the regulation of several immune responses, so these compounds could potentially have applications in immunology.

Future Directions

The future research directions for these types of compounds could involve further exploration of their potential applications in immunology and other areas of biology, given their activity as RORγt inhibitors .

Preparation Methods

The synthesis of thiophene derivatives, including N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various reaction conditions. Industrial production methods may involve solvent-free conditions and the use of catalytic amounts of ZnO nanorods to achieve high yields .

Chemical Reactions Analysis

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Thiophene-based drugs: These include various compounds with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAYLEBCZODILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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